molecular formula C11H9ClF3N3O B3006122 2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1283236-39-4

2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Cat. No.: B3006122
CAS No.: 1283236-39-4
M. Wt: 291.66
InChI Key: PZDUEYZNJKLVJN-UHFFFAOYSA-N
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Description

2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a chemical compound characterized by the presence of a triazole ring, a chlorinated phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Chlorinated Phenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chloro-3-(trifluoromethyl)phenyl group.

    Addition of the Ethan-1-ol Group: The final step involves the addition of an ethan-1-ol group to the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ethan-1-ol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups to the phenyl ring.

Scientific Research Applications

2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites, while the chlorinated phenyl group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-{4-chloro-3-(trifluoromethyl)phenyl}-1H-1,2,3-triazole: Lacks the ethan-1-ol group.

    2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}acetic acid: Contains an acetic acid group instead of ethan-1-ol.

Uniqueness

2-{1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is unique due to the presence of both the triazole ring and the ethan-1-ol group, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields.

Properties

IUPAC Name

2-[1-[4-chloro-3-(trifluoromethyl)phenyl]triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3O/c12-10-2-1-8(5-9(10)11(13,14)15)18-6-7(3-4-19)16-17-18/h1-2,5-6,19H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDUEYZNJKLVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)CCO)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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